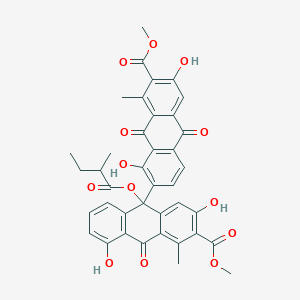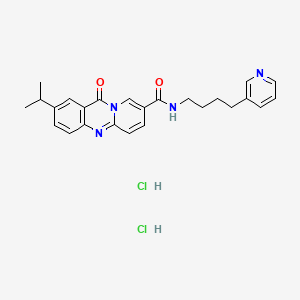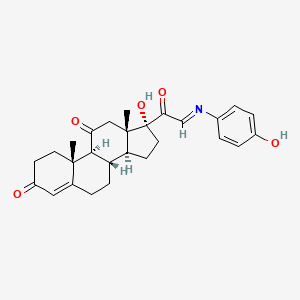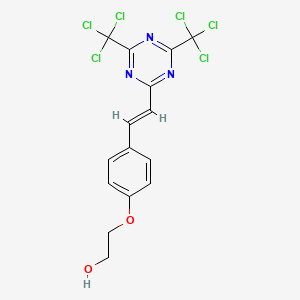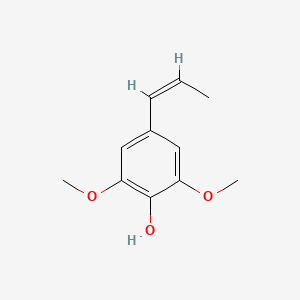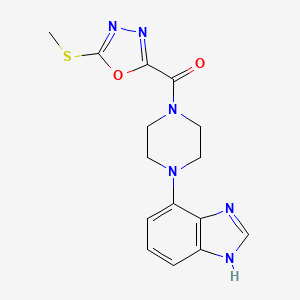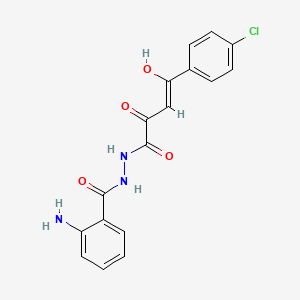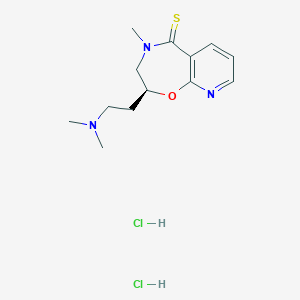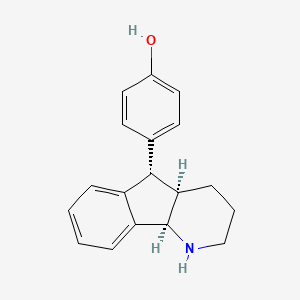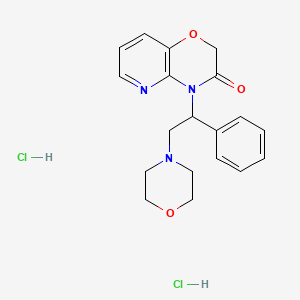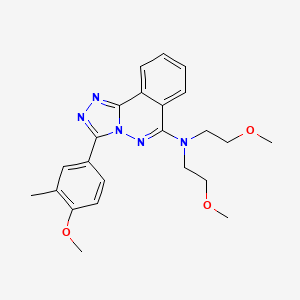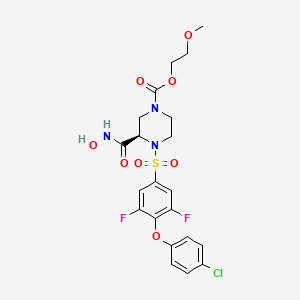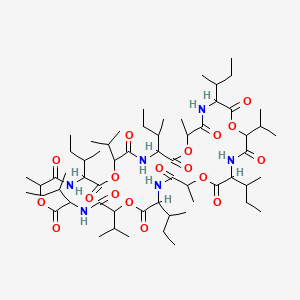
Isoleucinomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoleucinomycin is a cyclic peptide antibiotic known for its ionophore properties. It is a macrocyclic compound composed of alternating D- and L-amino acids, specifically isoleucine and lactate, forming a unique structure that facilitates its biological activity . This compound is notable for its ability to transport ions across cellular membranes, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoleucinomycin involves the cyclization of linear peptides composed of D- and L-isoleucine and lactate. The process typically includes the following steps:
Peptide Synthesis: Linear peptides are synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptides undergo cyclization through head-to-tail linkage, often facilitated by coupling agents such as carbodiimides.
Purification: The cyclic peptide is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of actinobacteria. These microorganisms are cultured under controlled conditions to produce the compound, which is then extracted and purified for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Isoleucinomycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound .
Wissenschaftliche Forschungsanwendungen
Isoleucinomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying ionophore activity and peptide synthesis.
Biology: Investigated for its role in ion transport across cellular membranes, which is crucial for understanding cellular processes.
Medicine: Explored for its potential as an antibiotic and its ability to disrupt ion gradients in pathogenic organisms.
Industry: Utilized in the development of biosensors and other analytical tools due to its ionophore properties
Wirkmechanismus
Isoleucinomycin exerts its effects by forming complexes with specific ions and facilitating their transport across cellular membranes. This ionophore activity disrupts ion gradients, which can affect various cellular processes. The compound targets ion channels and transporters, altering their function and leading to changes in cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Valinomycin: Another cyclic peptide ionophore with similar ion transport properties.
Gramicidin A: A linear peptide that forms ion channels in membranes.
Alamethicin: A peptide that forms voltage-dependent ion channels
Uniqueness: Isoleucinomycin is unique due to its specific amino acid composition and cyclic structure, which confer distinct ionophore properties. Unlike linear peptides like gramicidin A, this compound’s cyclic nature provides stability and specificity in ion transport .
Eigenschaften
CAS-Nummer |
65230-09-3 |
|---|---|
Molekularformel |
C60H102N6O18 |
Molekulargewicht |
1195.5 g/mol |
IUPAC-Name |
3,9,15,21,27,33-hexa(butan-2-yl)-6,18,30-trimethyl-12,24,36-tri(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C60H102N6O18/c1-22-31(13)40-55(73)79-37(19)49(67)61-44(35(17)26-5)59(77)83-47(29(9)10)53(71)65-42(33(15)24-3)57(75)81-39(21)51(69)63-45(36(18)27-6)60(78)84-48(30(11)12)54(72)66-41(32(14)23-2)56(74)80-38(20)50(68)62-43(34(16)25-4)58(76)82-46(28(7)8)52(70)64-40/h28-48H,22-27H2,1-21H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72) |
InChI-Schlüssel |
FNMUOEJOWXRJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


